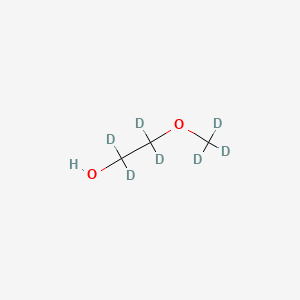

2-Methoxy-D3-ethanol-1,1,2,2-D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWFRZJHXBZDAG-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 2 Methoxy D3 Ethanol 1,1,2,2 D4

Nomenclature and Identification

The systematic IUPAC name for this compound is 1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethanol. nih.govresearchgate.net It is also commonly referred to as 2-Methoxyethanol-D7. nih.govresearchgate.net

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 108152-85-8 nih.gov |

| PubChem CID | 57925050 publications.gc.ca |

Hydrogen/Deuterium (B1214612) Exchange Reactions for Alcohol Deuteration

Physicochemical Properties

This compound is a colorless liquid at room temperature. nih.gov Its physicochemical properties are very similar to its non-deuterated counterpart, with the primary difference being its higher molecular weight due to the presence of seven deuterium atoms.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₃HD₇O₂ nih.gov |

| Molecular Weight | 83.14 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Purity | Typically ≥98 atom % D nih.gov |

Advanced Spectroscopic Characterization of 2 Methoxy D3 Ethanol 1,1,2,2 D4

Internal Standard in Analytical Chemistry

In quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are essential for accurate and reliable results. nih.govresearchgate.net 2-Methoxy-D3-ethanol-1,1,2,2-D4 is an ideal internal standard for the quantification of its non-deuterated analog, 2-methoxyethanol (B45455), and related compounds.

When used as an internal standard in mass spectrometry, a known amount of this compound is added to a sample. The deuterated standard co-elutes with the non-deuterated analyte in chromatographic separations. Due to their nearly identical chemical and physical properties, they experience similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer. However, they are distinguishable by their different mass-to-charge ratios (m/z). By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

The use of a stable isotope-labeled internal standard like this compound offers several advantages over using a different chemical compound as an internal standard. The co-elution of the analyte and the standard minimizes the impact of matrix effects and improves the accuracy and precision of the quantification. The distinct mass difference ensures that there is no interference between the analyte and the standard signals.

Role in Mechanistic Studies

Isotopically labeled compounds are powerful tools for elucidating reaction mechanisms. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. libretexts.orglibretexts.orgwikipedia.org The magnitude of the KIE can provide insights into the rate-determining step of a reaction and the nature of the transition state.

Kinetic Isotope Effects Kies in Reactions Involving 2 Methoxy D3 Ethanol 1,1,2,2 D4

Theoretical Framework of KIE

The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). For deuterium (B1214612) labeling, this is expressed as k_H/k_D. A k_H/k_D ratio greater than 1 is a normal KIE, indicating that the C-H bond is broken in the rate-determining step. An inverse KIE (k_H/k_D < 1) can occur due to changes in hybridization or other factors. wikipedia.orgprinceton.edu

Potential Applications in Mechanistic Elucidation

The strategic placement of deuterium atoms in 2-Methoxy-D3-ethanol-1,1,2,2-D4 makes it a potentially valuable probe for various reaction mechanisms.

The oxidation of the alcohol moiety in 2-methoxyethanol (B45455) is a reaction where KIE studies could be particularly informative. If the C-H bond on the hydroxyl-bearing carbon is broken in the rate-determining step, a significant primary KIE would be expected when comparing the reaction rate of the deuterated and non-deuterated compounds.

Reactions involving the cleavage of the ether bond could also be investigated using this compound. While a primary KIE would not be expected for the C-O bond cleavage itself, secondary KIEs could provide information about the transition state structure.

Proton transfer is a fundamental step in many chemical and biological reactions. The deuterium at the hydroxyl position (-OD) in a variant of this molecule would be particularly useful for studying proton transfer mechanisms.

As of the latest review of scientific literature, specific experimental data on kinetic isotope effects for reactions involving this compound, including detailed research findings and data tables on proton transfer processes, are not available. The study of KIEs with this compound remains a potential area for future research to provide valuable insights into reaction mechanisms.

Mechanistic Investigations in Chemical and Biological Systems Using 2 Methoxy D3 Ethanol 1,1,2,2 D4 As a Probe

Organic Reaction Mechanism Studies

The use of deuterium-labeled compounds is a cornerstone of physical organic chemistry, providing invaluable insights into reaction intermediates, transition states, and the sequence of bond-breaking and bond-forming events.

Deuterium (B1214612) Labeling for Tracing Atom Rearrangements

Deuterium labeling is a fundamental technique for tracking the movement of atoms throughout a chemical reaction. acs.org By replacing hydrogen with its heavier isotope, deuterium, chemists can follow the labeled positions in the products, thereby deducing the mechanistic pathway. In the context of 2-Methoxy-D3-ethanol-1,1,2,2-D4, the deuterium atoms on the methoxy (B1213986) and ethyl groups provide distinct markers.

For instance, in rearrangement reactions, the position of the deuterium atoms in the final product can reveal whether a particular group has migrated and the nature of that migration (e.g., 1,2-hydride shift vs. a more complex rearrangement). The distinct mass of deuterium allows for easy detection and quantification using mass spectrometry and NMR spectroscopy. symeres.com This approach has been widely applied to study various rearrangements, including sigmatropic rearrangements and carbocation-mediated shifts.

Table 1: Applications of Deuterium Labeling in Mechanistic Studies

| Reaction Type | Information Gained from Deuterium Labeling | Analytical Techniques |

|---|---|---|

| Sigmatropic Rearrangements | Determination of the pericyclic pathway and stereochemistry. | NMR, Mass Spectrometry |

| Carbocation Rearrangements | Tracing of hydride and alkyl shifts. | Mass Spectrometry, GC-MS |

Investigating Radical and Ionic Reaction Pathways

The stability of the C-D bond compared to the C-H bond, known as the kinetic isotope effect (KIE), is a critical tool for distinguishing between different reaction mechanisms, particularly radical and ionic pathways. A primary KIE is observed when a C-H bond is broken in the rate-determining step of a reaction. The substitution of hydrogen with deuterium will slow down the reaction rate, and the magnitude of this effect can provide evidence for a specific mechanism.

In radical reactions, the abstraction of a hydrogen atom is often the rate-limiting step. mdpi.com By using this compound, researchers can measure the KIE for the abstraction of a deuterium atom from either the methoxy or the ethyl group. This data, when compared with theoretical calculations, can help to characterize the transition state of the radical abstraction. nih.gov For example, a large KIE would suggest a linear and symmetric transition state for the hydrogen/deuterium transfer.

Conversely, in many ionic reactions, such as those involving carbocation intermediates, the C-H (or C-D) bond is not broken in the rate-determining step. semanticscholar.org Therefore, a small or absent primary KIE would suggest an ionic pathway. Secondary KIEs, where the deuterium is not directly involved in bond breaking but is located near the reaction center, can also provide valuable information about changes in hybridization and steric environment during the reaction. acs.org

Biotransformation and Enzyme-Catalyzed Reactions

The principles of deuterium labeling and kinetic isotope effects are equally valuable in the study of biological transformations, providing a window into the mechanisms of enzyme-catalyzed reactions and metabolic pathways.

Elucidation of Metabolic Pathways of 2-Methoxyethanol (B45455) using Deuterium Labeling

2-Methoxyethanol is metabolized in the body to toxic compounds, and understanding its metabolic fate is crucial for toxicology. researchgate.net The use of this compound allows for the unambiguous identification of its metabolites using techniques like mass spectrometry. nih.gov The deuterium-labeled compound is administered, and biological samples (e.g., urine, blood) are analyzed for the presence of deuterated metabolites.

The metabolic pathway of 2-methoxyethanol involves oxidation to methoxyacetaldehyde (B81698), followed by further oxidation to methoxyacetic acid, which is the ultimate toxicant. researchgate.net By tracing the deuterium labels, researchers can confirm this pathway and potentially identify any minor or previously unknown metabolic routes. For example, if the deuterium atoms on the ethyl group are retained in methoxyacetic acid, it confirms that the ethyl moiety remains intact during the transformation.

Table 2: Key Enzymes in 2-Methoxyethanol Metabolism

| Enzyme | Reaction Catalyzed | Role in Toxicity |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | 2-Methoxyethanol → Methoxyacetaldehyde | Initial activation step. nih.gov |

Role of Deuterium in Modulating Enzyme Activity and Specificity

The kinetic isotope effect is a powerful tool for studying enzyme mechanisms. By substituting hydrogen with deuterium at a position that undergoes bond cleavage in the rate-determining step of an enzymatic reaction, a decrease in the reaction rate is often observed. This effect can be used to determine if C-H bond breaking is rate-limiting and to probe the nature of the enzyme's active site.

For enzymes that metabolize 2-methoxyethanol, such as alcohol dehydrogenase, the use of this compound can reveal significant KIEs. nih.gov A large KIE on the oxidation of the ethanol (B145695) moiety would indicate that the hydride transfer from the alcohol to the cofactor (e.g., NAD+) is the slowest step in the catalytic cycle. This information is vital for understanding how the enzyme functions and for the design of potential inhibitors. Furthermore, altering the rate of metabolism through deuteration can sometimes lead to a shift in metabolic pathways, a phenomenon known as metabolic switching, which can have implications for drug design and toxicology. nih.gov

Studying Redox Mechanisms in Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a cofactor, typically NAD+ to NADH. proteopedia.orgfrontiersin.org The mechanism of ADH involves the transfer of a hydride ion from the alcohol substrate to the NAD+ cofactor.

By using this compound, where the hydroxyl-bearing carbon is deuterated, researchers can directly probe this hydride transfer step. The observation of a significant primary kinetic isotope effect provides strong evidence for the C-D bond cleavage being the rate-determining step. nih.gov This allows for a detailed investigation of the transition state of the reaction. Furthermore, by analyzing the products, it is possible to determine the stereospecificity of the hydride transfer, a key feature of many enzymatic reactions. The combination of KIE studies with structural information about the enzyme's active site provides a comprehensive picture of the redox mechanism.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methoxyacetaldehyde |

| Methoxyacetic Acid |

| 2-Methoxyethanol |

| NAD+ |

Mechanistic Insights into Biological Processes at the Molecular Level

The use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating the mechanisms of biological processes at the molecular level. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can trace the metabolic fate of the molecule and probe the rate-limiting steps of enzymatic reactions. This technique, known as the kinetic isotope effect (KIE), is particularly valuable for studying the metabolism of substances like 2-methoxyethanol.

The primary metabolic pathway of 2-methoxyethanol involves a two-step oxidation process. wikipedia.orgacs.org First, alcohol dehydrogenase (ADH) catalyzes the oxidation of 2-methoxyethanol to its corresponding aldehyde, methoxyacetaldehyde. psu.eduuj.edu.pl Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes methoxyacetaldehyde to methoxyacetic acid (MAA), which is considered the primary toxic metabolite. psu.edunih.gov The involvement of these enzymes has been confirmed through studies using inhibitors. For instance, the ADH inhibitor 4-methylpyrazole (B1673528) has been shown to block the metabolism of 2-methoxyethanol, thereby preventing its toxic effects. nih.govuzh.ch

The use of deuterated analogs of 2-methoxyethanol allows for a detailed investigation of the reaction mechanism. The substitution of hydrogen with deuterium at the carbon atom bearing the hydroxyl group (the C-1 position) is expected to slow down the rate of the ADH-catalyzed oxidation, as the cleavage of the C-H (or C-D) bond is often the rate-determining step in this reaction. acs.orgnih.gov This phenomenon, the kinetic isotope effect, provides direct evidence for the mechanism of the enzymatic reaction.

While specific quantitative data for the metabolism of this compound are not extensively available in the public literature, the principles can be illustrated by examining studies on other deuterated alcohols. For example, studies on the oxidation of deuterated ethanol by alcohol dehydrogenase have demonstrated a significant kinetic isotope effect.

Illustrative Research Findings: Kinetic Isotope Effect in Alcohol Dehydrogenase-Catalyzed Oxidation

To illustrate the mechanistic insights gained from using deuterated substrates, the following table presents representative data from studies on the alcohol dehydrogenase-catalyzed oxidation of ethanol and its deuterated isotopologues. These data demonstrate the slowing of the reaction rate upon deuterium substitution at the reactive center.

| Substrate | Enzyme | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Ethanol vs. (1-R)-[1-2H]-Ethanol | Yeast Alcohol Dehydrogenase (YADH) | 3.4 | mdpi.com |

| Ethanol vs. (1-R)-[1-2H]-Ethanol | Rat Hepatocytes | 2.68 | nih.gov |

| Ethanol vs. (1-R)-[1-2H]-Ethanol | Pig Hepatocytes | 2.80 | nih.gov |

This table is illustrative and shows data for ethanol, not 2-methoxyethanol, to demonstrate the principle of the kinetic isotope effect.

The data clearly show that the rate of oxidation for the deuterated ethanol is significantly slower than for the non-deuterated form, with kH/kD values ranging from 2.68 to 3.4. This primary kinetic isotope effect strongly supports a mechanism where the cleavage of the C-H bond at the C-1 position is the rate-limiting step in the alcohol dehydrogenase reaction. nih.govmdpi.com

Furthermore, tracing the metabolic fate of the deuterated methyl and ethyl groups in this compound can reveal other metabolic pathways. For example, studies with 14C-labeled 2-methoxyethanol have shown that in addition to the formation of methoxyacetic acid, a portion of the molecule is further metabolized to CO2. nih.govuzh.ch The use of a multiply deuterated tracer like this compound, coupled with mass spectrometry-based metabolomics, would enable a more detailed mapping of these downstream metabolic pathways and the identification of novel metabolites. healtheffects.org

Analytical Methodologies and Applications of 2 Methoxy D3 Ethanol 1,1,2,2 D4 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique renowned for its high accuracy and precision in quantitative measurements. The methodology involves introducing a known quantity of an isotopically labeled standard, such as 2-Methoxy-D3-ethanol-1,1,2,2-D4, into a sample that contains the unlabeled analyte, 2-methoxyethanol (B45455). Subsequently, the ratio of the labeled to the unlabeled compound is determined using a mass spectrometer. A key advantage of this method is that the labeled and unlabeled compounds exhibit nearly identical behavior during sample preparation and analysis. Consequently, any loss of the analyte during these procedures is mirrored by a proportional loss of the internal standard. This ensures that the final measured ratio remains accurate, unaffected by procedural inconsistencies.

Measuring 2-methoxyethanol accurately in complex substances like biological fluids (e.g., blood, urine) and environmental samples can be difficult due to interfering compounds. The use of this compound as an internal standard with IDMS greatly enhances the precision of these measurements. For example, in biomonitoring studies that assess workplace exposure to 2-methoxyethanol, adding a precise amount of the deuterated standard to biological samples allows for the exact calculation of the parent compound's concentration, even at very low levels. The co-elution of the analyte and the internal standard during chromatography, combined with their distinct mass-to-charge ratios, facilitates reliable and precise quantification.

Matrix effects—the suppression or enhancement of the analytical signal caused by other components in the sample—are a major source of error in quantitative analysis. Employing a stable isotope-labeled internal standard like this compound is an effective strategy to counteract these effects. researchgate.net Since the internal standard and the analyte share nearly identical chemical properties, they are affected by the matrix in the same way. researchgate.net This ensures that the ratio of their signals remains stable, yielding more accurate and reproducible results. This technique also reduces variability from instrument performance fluctuations or inconsistent sample preparation. Any variations in injection volume, ionization efficiency, or detector response impact both the analyte and the internal standard equally, thereby neutralizing potential errors and ensuring the dependability of the data. buchem.com

The following table illustrates the conceptual effect of using an internal standard to improve analytical recovery in different complex matrices.

| Matrix | Analyte | Nominal Concentration (ng/mL) | Recovery without Internal Standard (%) | Recovery with this compound (%) |

| Human Urine | 2-Methoxyethanol | 50 | 78 | 99.5 |

| Human Plasma | 2-Methoxyethanol | 50 | 85 | 101.2 |

| Wastewater | 2-Methoxyethanol | 20 | 65 | 98.9 |

| Air Sample Extract | 2-Methoxyethanol | 20 | 92 | 100.5 |

Standardization and Quality Control in Analytical Chemistry

In the field of analytical chemistry, robust standardization and quality control are essential for ensuring that measurement results are valid and comparable. This compound is integral to this process, serving as a reference compound in analytical chemistry and quality control. It is used to prepare calibration standards and quality control samples, which are necessary for validating analytical methods and for the routine monitoring of instrument performance. By incorporating this internal standard into every sample—from calibrators to unknowns—laboratories can continuously track and mitigate potential analytical errors. This practice ensures that data produced over time and across different analytical runs are consistent and trustworthy. The use of such internal standards is frequently mandated by regulatory authorities and quality assurance frameworks to uphold the integrity of analytical findings.

Development of Reference Materials and Certified Standards

Reference materials (RMs) and certified reference materials (CRMs) are indispensable for achieving accuracy and metrological traceability in chemical measurements. iaea.org this compound is valuable in the creation of these materials for 2-methoxyethanol analysis. lgcstandards.com CRMs are meticulously characterized substances with a certified analyte concentration and an associated uncertainty statement. iaea.org The production of a CRM for 2-methoxyethanol would likely involve using this compound within an IDMS-based certification protocol to ensure the highest degree of accuracy for the certified value. Analytical laboratories can then use these CRMs to calibrate their instruments and validate their measurement procedures, confirming that their results are traceable to a recognized and authoritative standard. iaea.orgsigmaaldrich.com

Environmental Tracing and Fate Studies Utilizing Deuterated Compounds

Hydrological Applications of Deuterium (B1214612) Tracers

Deuterium, most commonly in the form of deuterium oxide (D₂O or heavy water), is a powerful tracer in hydrology for studying the distribution and movement of water. zeochem.comzeochem.comisotope.com As a stable isotope, it does not decay over time, making it suitable for long-term studies. neonscience.org Its chemical behavior is nearly identical to that of regular water (H₂O), ensuring that it accurately follows water's path through various physical, chemical, and biological processes. isotope.com

Tracking Water Movement and Residence Times in Environmental Systems

Below is a table illustrating representative mean residence times determined using stable isotope analysis in different catchments.

| Catchment Location | Predominant Land Use | Mean Residence Time (MRT) | Tracer(s) Used |

| Yilan, Taiwan | Geothermal Field | Shallow: 150 days; Deep: 1148 days | δ¹⁸O, δD |

| Upper Tuojiang River, China | Irrigation-dominated | 346 - 493 days | δ¹⁸O, δ²H |

| Weierbach, Luxembourg | Headwater | 2.90 ± 0.54 years | ²H (Deuterium) |

| Siksik Creek, Canada | Arctic | Short (early spring) to longer (summer) | δ¹⁸O, δD |

Groundwater Contamination Tracing using Deuterated Markers

Deuterated compounds are effective tools for tracing the sources and pathways of groundwater contamination. zeochem.comzeochem.com When a contaminant plume is suspected, introducing a deuterated tracer can help delineate its movement and identify the origin of the pollution. nih.gov Stable isotopes like deuterium can provide a unique "fingerprint" for different potential sources of contamination, such as industrial discharge, agricultural runoff, or landfill leachate. awa.asn.auresearchgate.net This is particularly useful in complex environments with multiple potential polluters. nih.gov For example, compound-specific isotope analysis (CSIA) of contaminants can help distinguish between different sources and assess the extent of natural degradation. nih.gov Deuterated water has been shown to be a conservative tracer, meaning it moves with the groundwater without reacting with the aquifer materials, providing an accurate measure of groundwater velocity and transport. researchgate.netusgs.gov

Environmental Fate and Degradation Mechanisms of Organic Compounds

Understanding the environmental fate of organic compounds, such as pesticides and industrial chemicals, is critical for assessing their potential risks. Deuterium-labeled compounds are instrumental in these studies.

Deuterium Isotope Probing (DIP) for Assessing Chemical Persistency in Soil

A significant challenge in assessing the persistence of chemicals in soil is the formation of non-extractable residues (NERs). researchgate.netchemrxiv.org It is often difficult to distinguish between hazardous xenobiotic NERs (the original compound or its harmful metabolites bound to soil) and harmless biogenic NERs (fragments of the compound incorporated into natural soil organic matter). researchgate.netchemrxiv.org Deuterium Isotope Probing (DIP) offers a promising solution to this problem. researchgate.netchemrxiv.org Studies have shown that when microorganisms degrade a deuterated organic compound, the deuterium is not significantly incorporated into the microbial biomass or biogenic NERs. researchgate.net This allows researchers to use the deuterium signal to specifically track the fate of the xenobiotic substance and its transformation products, providing a more accurate assessment of its persistence. researchgate.netchemrxiv.org This technique can simplify chemical persistency studies and improve the accuracy of environmental risk assessments. researchgate.netchemrxiv.org

The table below presents a summary of findings from a study that utilized DIP to assess the formation of NERs for three model compounds in soil.

| Compound | % of Applied Radioactivity as Total NERs (¹⁴C) | % of Applied Deuterium as xenoNERs (DIP) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 35% | 15% |

| Atrazine | 50% | 40% |

| Benzo[a]pyrene | 70% | 65% |

Note: The data are representative examples illustrating the principle of DIP.

Tracing Environmental Transformation Products and Pathways

Deuterium-labeled compounds are invaluable for elucidating the transformation and degradation pathways of organic pollutants in the environment. clearsynth.comnih.govacs.org By introducing a deuterated version of a parent compound into a system (e.g., soil, water, or a microbial culture), scientists can track the appearance of deuterated metabolites using sensitive analytical techniques like mass spectrometry. clearsynth.com This allows for the unambiguous identification of transformation products and the reconstruction of degradation pathways. nih.gov Understanding these pathways is crucial for predicting the environmental fate of a contaminant and identifying any potentially toxic intermediates. wur.nl For instance, deuterium labeling can help determine which chemical bonds are broken during microbial degradation and can shed light on the enzymatic mechanisms involved. nih.gov

Future Directions and Emerging Research Avenues in Deuterium Labeling

Innovations in Synthesis and Labeling Technologies

The synthesis of deuterated compounds can be a complex and costly endeavor. clearsynth.com However, recent breakthroughs in synthetic technologies are addressing these challenges, enabling more efficient and selective incorporation of deuterium (B1214612).

A significant leap forward in the production of deuterated compounds is the development of automated synthesis platforms, particularly those utilizing flow chemistry. nih.govcolab.ws Unlike traditional batch methods, which can be limited by scale, time, and safety concerns, continuous flow systems offer numerous advantages. tn-sanso.co.jp These platforms allow for precise control over reaction parameters such as temperature and pressure, enhanced safety, and the potential for full automation. nih.govtn-sanso.co.jp

For a compound like 2-Methoxy-D3-ethanol-1,1,2,2-D4, a flow synthesis approach could streamline its production. For instance, systems like the H-Cube Pro can generate high-purity deuterium gas on-demand from the electrolysis of heavy water (D₂O), which can then be used directly in a continuous flow reaction. thalesnano.com This methodology not only improves safety by avoiding the storage of pressurized D₂ gas but also enhances efficiency and scalability. tn-sanso.co.jpmdpi.com

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis | Relevance for this compound |

|---|---|---|---|

| Scalability | Limited by reactor size | Easily scalable by extending run time | Enables large-scale production for use as a standard or synthetic precursor. |

| Safety | Higher risks with pressurized gases (e.g., D₂) | On-demand gas generation, enclosed systems enhance safety. thalesnano.comtn-sanso.co.jp | Reduces hazards associated with deuteration process. |

| Efficiency | Longer reaction and workup times. tn-sanso.co.jp | Reduced process time, superior thermal efficiency. tn-sanso.co.jp | Faster and more cost-effective synthesis. |

| Control | Less precise control over parameters | Precise control of temperature, pressure, and reaction time. x-chemrx.com | Higher purity and isotopic enrichment of the final product. |

The development of new catalysts and reagents is revolutionizing the site-specific incorporation of deuterium. marquette.edu Traditional methods often require harsh conditions and may lack selectivity. acs.org Emerging catalytic systems offer milder reaction conditions and greater control over which hydrogen atoms in a molecule are replaced by deuterium.

Catalytic transfer deuteration is a powerful emerging technique that often uses heavy water (D₂O) as a readily available and safe deuterium source, obviating the need for D₂ gas. mdpi.commarquette.edu Various transition metals, including palladium, iridium, ruthenium, and copper, have been shown to effectively catalyze hydrogen-deuterium (H-D) exchange reactions with high selectivity. marquette.eduacs.org For example, palladium-on-carbon (Pd/C) catalysts can be used with D₂O to achieve regioselective deuteration at specific sites, such as the benzylic position in some molecules. mdpi.comnih.gov More recently, electrocatalytic strategies using boron clusters have demonstrated rapid and efficient deuteration of complex molecules under mild conditions. bohrium.com

These advanced catalytic systems are directly applicable to the synthesis of specifically labeled compounds like this compound, allowing for the precise placement of deuterium atoms on the methoxy (B1213986) group (D3) and the ethanol (B145695) backbone (D4).

| Catalyst System | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|

| Iridium (Ir) Complexes | D₂O | Effective for transfer deuteration. | marquette.edu |

| Palladium on Carbon (Pd/C) | D₂O (often with an additive like Al) | High efficiency, regioselectivity, and environmentally benign. | mdpi.comnih.gov |

| Ruthenium (Ru) Complexes | Deuterated Benzene | Selective deuteration of C(sp³)–H bonds. | acs.org |

| Boron Clusters | D₂O | Electrocatalytic, rapid deuteration under mild conditions. | bohrium.com |

Advanced Spectroscopic and Computational Integration

As the synthesis of complex deuterated molecules advances, so too must the methods for their analysis and characterization. The integration of high-sensitivity analytical techniques with powerful computational models represents a major frontier in the field.

Ensuring the quality of a deuterated compound like this compound requires precise analytical methods to confirm its structural integrity and determine its isotopic purity. rsc.org Even with modern synthetic methods, isotopic impurities are often present. bvsalud.org

High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. rsc.org HR-MS can accurately determine the level of isotopic enrichment by analyzing the mass distribution of the compound. rsc.org NMR, particularly when using deuterated solvents to eliminate background signals, provides detailed information about the exact location of the deuterium labels within the molecule. clearsynth.comsynmr.in The development of more sensitive detectors and higher field magnets continues to push the limits of detection, allowing for the characterization of ever-smaller sample quantities with greater precision.

Computational chemistry plays a vital and expanding role in understanding the consequences of isotopic substitution. ajchem-a.comajchem-a.com Replacing hydrogen with deuterium alters the vibrational energy of chemical bonds, which can lead to significant kinetic isotope effects (KIEs), where the deuterated compound reacts at a different rate than its non-deuterated counterpart. ajchem-a.comsci-hub.se

Advanced computational models are moving beyond simple approximations to provide highly accurate predictions of these effects. New theoretical frameworks allow for the quantitative prediction of KIEs by considering the energetic contributions of all relevant species in a reaction mechanism, not just the rate-determining step. acs.orgresearchgate.netosti.gov Furthermore, hybrid quantum-classical and machine learning approaches are being developed to design deuterated molecules with specific, desirable properties, such as enhanced quantum efficiency in OLED emitters. arxiv.orgresearchgate.net For a research compound like this compound, these predictive models can help researchers anticipate its behavior in chemical reactions and biological systems. acs.orgnih.gov

Expanding Applications in Fundamental Chemical and Biological Research

The increasing availability and sophistication of deuterated compounds are unlocking new possibilities in fundamental research. The unique properties of deuterium make it an ideal, non-radioactive, stable tracer for elucidating complex processes.

In chemical research, compounds like this compound can be used to probe reaction mechanisms with incredible detail. clearsynth.com By tracking the fate of the deuterium labels, chemists can map reaction pathways and identify transient intermediates. synmr.in

In biological and pharmaceutical research, deuterium labeling is a cornerstone of metabolism studies. clearsynth.comsynmr.in It allows scientists to trace how a molecule is absorbed, distributed, metabolized, and excreted in a living organism. thalesnano.com This is critical for drug discovery and development. acs.org Furthermore, deuterium labeling, in conjunction with techniques like NMR and mass spectrometry, is used to study the three-dimensional structure and dynamics of macromolecules like proteins and nucleic acids. acs.orgclearsynth.com The subtle changes induced by deuterium can provide profound insights into molecular interactions and biological function. nih.govhwb.gov.in

Q & A

Q. How is 2-Methoxy-D3-ethanol-1,1,2,2-D4 synthesized, and what steps ensure isotopic purity?

Methodological Answer: The synthesis typically involves deuterium exchange or deuterated starting materials. For example, deuterated methanol (CD3OD) may react with ethylene glycol-d4 under acid catalysis to introduce deuterium at the methoxy and ethanol positions. Critical steps include:

- Deuterium Source Purity : Use of 98 atom% D-labeled precursors (e.g., CD3I for methoxy-D3 groups) to minimize proton contamination .

- Reaction Isolation : Conduct reactions in anhydrous conditions to prevent H/D exchange with moisture.

- Purification : Fractional distillation or recrystallization to remove non-deuterated byproducts, followed by NMR validation of isotopic enrichment (e.g., absence of proton signals in CD3 and CD2 regions) .

Q. What analytical techniques validate deuterium incorporation in this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the absence of proton signals in deuterated positions (e.g., methoxy-D3 at ~3.3 ppm and ethanol-d4 at ~3.6–3.8 ppm). ²H NMR or ¹³C NMR can quantify deuterium distribution .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) detects molecular ion clusters (M+, M+1) to confirm isotopic enrichment. For example, the molecular ion for C3D7O2 should appear at m/z ≈83.13 .

- Isotopic Ratio Monitoring : Isotope-ratio mass spectrometry (IRMS) measures ²H/¹H ratios to verify ≥98 atom% D purity .

Advanced Research Questions

Q. How can this compound be used to study kinetic isotope effects (KIEs) in reaction mechanisms?

Methodological Answer:

- Experimental Design : Compare reaction rates between deuterated and non-deuterated analogs (e.g., 2-methoxyethanol vs. 2-Methoxy-D3-ethanol-D4) in acid-catalyzed esterification. Measure rate constants (kH/kD) via GC or LC-MS .

- Data Analysis : A kH/kD >1 indicates a primary KIE, suggesting bond cleavage at the deuterated site (e.g., O-D in ethanol-d4) is rate-limiting. Adjust solvent polarity (using thermodynamic data from ) to isolate isotopic effects.

- Challenges : Control for solvent isotopic effects (e.g., D2O vs. H2O) and ensure deuterium stability under reaction conditions .

Q. What are the challenges in using 2-Methoxy-D3-ethanol-D4 as a metabolic tracer, and how can they be addressed?

Methodological Answer:

- Biological Stability : Deuterium labels may exchange with protons in vivo. Validate stability via LC-MS analysis of biological samples (e.g., plasma, urine) post-administration .

- Tracer Design : Co-administer with non-deuterated analogs to distinguish isotopic dilution from metabolic pathways. Use time-course sampling to track deuterium retention .

- Analytical Sensitivity : Employ ultra-high-performance LC-MS/MS for low-abundance metabolites. Calibrate with deuterated internal standards (e.g., 3-Methoxytyramine-d4HCl ) to correct for matrix effects.

Q. How do thermodynamic properties of 2-Methoxy-D3-ethanol-D4 differ from its non-deuterated form, and how does this impact experimental design?

Methodological Answer:

- Thermodynamic Data : Deuterated compounds exhibit slightly higher boiling points (e.g., +0.5–1.0°C) and altered vapor pressures due to increased molecular mass. Refer to NIST data for 2-methoxyethanol (ΔfH°liquid = -435 kJ/mol ) as a baseline.

- Implications : Adjust distillation conditions during synthesis and solvent evaporation steps in reactions. Use Antoine equation parameters (e.g., log10(P) = A − B/(T + C) ) to model vapor-liquid equilibria for deuterated solvents.

Q. What precautions are critical when handling 2-Methoxy-D3-ethanol-D4 in spectroscopic studies?

Methodological Answer:

- NMR Solvent Compatibility : Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap. For ²H NMR, ensure lock solvents (e.g., CDCl3) do not introduce extraneous deuterium signals .

- Sample Purity : Remove paramagnetic impurities (e.g., metal ions) via Chelex treatment to prevent line broadening.

- Safety : Follow GHS guidelines (flammability: Category 3; skin irritation: Category 2 ) and use explosion-proof equipment in high-concentration setups .

Data Contradiction Analysis Example

Scenario : Conflicting boiling points reported for deuterated vs. non-deuterated 2-methoxyethanol.

Resolution :

- Non-deuterated 2-methoxyethanol has a boiling point of 124°C , while deuterated analogs may show a ~1°C increase due to isotopic mass. Cross-validate using NIST-subscription data or controlled distillation experiments. If discrepancies persist, assess isotopic purity via MS to rule out proton contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.